![molecular formula C8H6ClN B1368919 4-Chloro-2-methylphenyl isocyanide CAS No. 60515-59-5](/img/structure/B1368919.png)
4-Chloro-2-methylphenyl isocyanide
Overview
Description
4-Chloro-2-methylphenyl isocyanide is a chemical compound with the CAS Number: 60515-59-5 and Linear Formula: C8H6ClN . It has a molecular weight of 151.6 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenyl isocyanide is represented by the formula C8H6ClN . The InChI code for the compound is 1S/C8H6ClNO/c1-6-4-7 (9)2-3-8 (6)10-5-11/h2-4H,1H3 . The compound has a molecular weight of 167.59 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methylphenyl isocyanide include a molecular weight of 167.59 g/mol . The compound has a topological polar surface area of 29.4 Ų .Scientific Research Applications
Polyurethane Production
4-Chloro-2-methylphenyl isocyanide and related compounds play a role in polyurethane production. Studies show that aryl isocyanide dichlorides can act as sources of chlorine radicals in polyurethane production chains (Callison et al., 2012).
Surface Chemistry
The interfacial bonding and electronic structure of 4-methylphenyl isocyanide, a related compound, on metal surfaces have been extensively studied. This research is crucial for understanding molecular interactions on metal surfaces, which has implications in various fields, including catalysis (Youngku Sohn and J. White, 2008).
Chemical Synthesis and Reactions
4-Chloro-2-methylphenyl isocyanide is involved in various chemical syntheses and reactions. For example, its derivatives are used in the synthesis of complex molecules and ligands for transition metal compounds (Y. Ito et al., 1986). Additionally, it is used in the formation of diketopiperazine derivatives, showcasing its versatility in organic synthesis (Fei‐Hu Ji et al., 2014).
Organometallic Chemistry
In organometallic chemistry, derivatives of 4-Chloro-2-methylphenyl isocyanide are used in reactions with metal complexes. These reactions are significant for understanding the coordination chemistry and reactivity of metal-isocyanide complexes (F. E. H. and L. Imhof, 1997).
Catalysis
Studies have shown that isocyanides, including 4-Chloro-2-methylphenyl isocyanide derivatives, are important in catalysis. They are used as ligands in metal-catalyzed reactions, contributing to the development of efficient catalytic processes (Hajime Ito et al., 2007).
properties
IUPAC Name |
4-chloro-1-isocyano-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUALJWHMLJTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572855 | |
Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isocyano-2-methylbenzene | |
CAS RN |
60515-59-5 | |
Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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